![molecular formula C13H17BrN2 B12235972 5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12235972.png)
5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine
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Overview
Description
5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and an octahydrocyclopenta[c]pyrrol-2-yl moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological targets, providing insights into their mechanisms of action and potential therapeutic uses.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but lacks the octahydrocyclopenta[c]pyrrol-2-yl moiety.
5-Bromo-2-methylpyridine: Similar but with different substitution patterns.
2-Bromo-3-methylpyridine: Another isomer with a different arrangement of substituents.
Uniqueness
5-Bromo-3-methyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to the presence of the octahydrocyclopenta[c]pyrrol-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or modulators for biological targets.
Properties
Molecular Formula |
C13H17BrN2 |
---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C13H17BrN2/c1-9-5-12(14)6-15-13(9)16-7-10-3-2-4-11(10)8-16/h5-6,10-11H,2-4,7-8H2,1H3 |
InChI Key |
CSSJDPFIOVVXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC3CCCC3C2)Br |
Origin of Product |
United States |
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